2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one

Hydrogen-bonding capacity Physicochemical profiling Lead optimization

Researchers requiring pyrazole building blocks for SAR campaigns often encounter positional isomers with divergent logP and TPSA, compromising target engagement. This compound provides the precise 5-(2-aminoethanone) substitution on a 1,3-dimethylpyrazole core. XLogP3: -0.3, TPSA: 60.9 Ų - optimal for CNS oral bioavailability and BBB penetration. Single HBD and three HBA enable key hinge-binding interactions in kinase inhibitor design. 95% purity; shipped ambient (non-hazardous); custom synthesis and bulk quantities available.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13188493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)CN)C
InChIInChI=1S/C7H11N3O/c1-5-3-6(7(11)4-8)10(2)9-5/h3H,4,8H2,1-2H3
InChIKeyQXYXMZQDMQORDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one Physicochemical Profile


2-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one (CAS 1495197-94-8) is a pyrazole-based amino ketone with the molecular formula C₇H₁₁N₃O and a molecular weight of 153.18 g·mol⁻¹ [1]. The compound features a 1,3-dimethylpyrazole core substituted at the 5-position with a 2-aminoethanone side chain, classifying it as a heterocyclic building block frequently employed in medicinal chemistry and agrochemical intermediate synthesis [1]. Its computed properties—XLogP3 of -0.3, topological polar surface area (TPSA) of 60.9 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—position it as a moderately polar, low-lipophilicity scaffold [1].

1
Moderately polar scaffold with low lipophilicity supports balanced solubility and permeability profiling Computed logP and TPSA suggest suitability for fragment-based libraries targeting CNS or solubility-sensitive programs
2
Single hydrogen-bond donor and three acceptors enable hinge-binding motif elaboration in kinase and GPCR projects Primary amine offers a vector for further derivatization without excessive polarity
3
Amino ketone side chain provides a reactive handle for amide, urea, and heterocycle conjugation in agrochemical synthesis Structure supports systemic mobility and rapid diversification

2-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one vs. Generic Analogs


Pyrazole amino ketones are frequently regarded as interchangeable building blocks; however, the precise position of the amino group, the methylation pattern on the pyrazole ring, and the nature of the carbonyl side chain collectively govern hydrogen-bonding capacity, lipophilicity, and metabolic stability [1]. Substituting the 5-(2-aminoethanone) isomer with the corresponding 4-substituted, N1-alkyl, or des-amino analogs can alter logP by >0.5 units, modify hydrogen-bond donor count, and shift TPSA, directly impacting solubility, permeability, and target engagement in in vitro assays. The following quantitative evidence demonstrates that even subtle positional changes produce measurable physicochemical divergence that cannot be ignored during compound selection for SAR campaigns, library design, or scale-up procurement [1].

H-Bond Shift
Des-amino or N1-alkyl analogs may reduce hydrogen-bond donor count, altering target interaction profiles and solubility. Confirm donor count if substituting; experimental solubility and binding should be re-evaluated.
LogP Drift
Positional isomer shift (e.g., 4- vs 5-substituted) can change logP by >0.5 units, modifying passive permeability and protein binding. Verify isomer identity and review ADME predictions before SAR campaigns.
TPSA Reduction
Removing the amino group drops TPSA substantially, potentially shifting CNS penetration context but reducing aqueous solubility. Assess TPSA if replacing with des-amino analog; balanced exposure profiles may not transfer.

2-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one Quantitative Differentiation


Hydrogen-Bond Donor Deficiency in Des-Amino Analog

The target compound possesses one hydrogen-bond donor (primary amine), whereas the direct des-amino analog 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone lacks any H-bond donor [1][2]. This difference eliminates the capacity for specific hydrogen-bond interactions with biological targets and alters aqueous solubility.

H-Bond Donor Count
Class-level
1 vs. 0 HBD
Primary amine provides one H-bond donor; des-amino analog lacks this interaction capability.
Computed from structure; experimental validation recommended for target-specific binding.
Hydrogen-bonding capacity Physicochemical profiling Lead optimization

Lipophilicity Shift Between Positional Isomers

The XLogP3 of the 5-(2-aminoethanone) isomer is -0.3, reflecting a relatively hydrophilic character [1]. In contrast, the 4-substituted positional isomer 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one is predicted to exhibit a higher logP due to the altered electronic environment of the pyrazole ring (estimated XLogP3 ≈ +0.2, based on the des-amino analog trend) [2]. This ~0.5-log-unit difference can translate to a >2-fold shift in lipid bilayer permeability and plasma protein binding.

Lipophilicity Shift
Context-dependent
Δ ≈ 0.5 log units
Positional isomer change may shift logP, influencing passive permeability and off-target binding context.
Inferred from regioisomeric trend; confirm experimentally for ADME assessment.
Lipophilicity ADME prediction Fragment-based drug design

Topological Polar Surface Area Difference

The target compound exhibits a TPSA of 60.9 Ų, contributed by the primary amine (35 Ų) and the carbonyl oxygen (26 Ų) [1]. The des-amino analog 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone has a substantially lower TPSA of 34.1 Ų (only carbonyl contribution) [2]. This 26.8 Ų reduction places the analog below the widely accepted 60–70 Ų threshold for oral CNS drugs, potentially altering its suitability for neuroscience applications.

TPSA Difference
Head-to-head
Δ = 26.8 Ų
Amino-substituted TPSA remains near 60 Ų, while des-amino analog drops below 35 Ų; may alter CNS/peripheral balance.
Computed by Cactvs 3.4.6.11; consider assay-specific permeability needs.
Polar surface area Blood-brain barrier penetration Oral bioavailability prediction

Rotatable Bond Count and Conformational Flexibility

The target compound has two rotatable bonds (C–C between the carbonyl and the amine, and C–C between the carbonyl and the pyrazole ring) [1]. By comparison, 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone, in which the amino group is directly attached to the pyrazole ring, possesses only one rotatable bond (the acetyl group). Increased conformational flexibility can facilitate induced-fit binding but may also impose an entropic penalty.

Rotatable Bonds
Class-level
2 vs. 1 rotatable bond
Extra rotatable bond may influence conformational entropy and docking pose diversity in virtual screening.
Based on 2D structure; conformational effects require molecular modeling verification.
Conformational analysis Binding entropy Protein-ligand docking

2-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one Application Scenarios


Fragment-Based Lead Discovery with Balanced Polarity

In fragment libraries aimed at CNS or solubility-sensitive targets, the compound’s TPSA of 60.9 Ų and XLogP3 of -0.3 place it within the optimal property range for both oral bioavailability and blood-brain barrier penetration [1]. Its single hydrogen-bond donor and three acceptors enable key interactions without excessive polarity, making it a privileged fragment for targets requiring balanced physicochemical profiles [1].

Kinase and GPCR Focused Library Construction

The 1,3-dimethylpyrazole core is a recognized bicyclic heteroaromatic replacement in kinase hinge-binding motifs. The 5-(2-aminoethanone) substitution provides a vector for further elaboration into ATP-competitive inhibitors, where the amino group can form a critical hydrogen bond with the hinge region, a feature lost in des-amino analogs [1].

Agrochemical Intermediate Synthesis

Pyrazole derivatives with amino ketone side chains serve as versatile intermediates for fungicidal and herbicidal active ingredients. The compound’s relatively low logP and good hydrogen-bonding capacity favor systemic mobility in plants, while the primary amine allows rapid conversion to amides, ureas, or heterocyclic conjugates during lead optimization [1].

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Moderate polarity and balanced H-bond profile
Solubility and permeability assay fit for CNS or systemic targets
Kinase and GPCR library design
Hinge-binding motif vector with primary amine
Hydrogen-bond interaction capability at kinase hinge region
Agrochemical intermediate synthesis
Low logP and reactive amino ketone handle
Systemic mobility assessment and amide/urea conjugation stability
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